molecular formula C11H9N5O2S B11845227 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Katalognummer: B11845227
Molekulargewicht: 275.29 g/mol
InChI-Schlüssel: GQTKXKQMJXKUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a novel synthetic compound designed for advanced pharmaceutical and biological research. This chemical features a fused imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The structural motif of a 4-(imidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has been identified as a promising scaffold for the development of potent phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a major cAMP-metabolizing enzyme and a prominent non-opioid target for therapeutic intervention in inflammatory diseases, making this compound highly valuable for investigating novel anti-inflammatory pathways . Furthermore, structurally related 4-(imidazo[1,2-a]pyridin-3-yl) pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting potent inhibitory activity against c-KIT and remarkable effectiveness against imatinib-resistant tumor cells, with IC50 values in the nanomolar range . This suggests the compound's core structure is a valuable template for oncology research, particularly in exploring treatments for gastrointestinal stromal tumors (GIST) and overcoming drug resistance mutations . The compound is presented as a high-purity material to ensure reproducibility in biochemical and cellular assays, supporting its use in hit-to-lead optimization campaigns, mechanism-of-action studies, and structure-activity relationship (SAR) investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H9N5O2S

Molekulargewicht

275.29 g/mol

IUPAC-Name

4-(2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9N5O2S/c1-6-9(7-5-19-11(12)14-7)15-4-2-3-8(16(17)18)10(15)13-6/h2-5H,1H3,(H2,12,14)

InChI-Schlüssel

GQTKXKQMJXKUDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])C3=CSC(=N3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 2-Aminopyridines

The imidazo[1,2-a]pyridine scaffold is constructed by reacting 2-aminopyridine with α-bromoketones. For nitro-functionalized derivatives, nitration precedes cyclization to ensure regioselectivity. A representative protocol involves:

Step 1 : Nitration of 2-methylimidazo[1,2-a]pyridine at position 8 using fuming HNO₃ in H₂SO₄ at 0–5°C.
Step 2 : Bromination at position 3 with PBr₃ in dichloromethane (DCM), yielding 3-bromo-2-methyl-8-nitroimidazo[1,2-a]pyridine (67% yield).

Challenges :

  • Competing nitration at positions 5 and 7 necessitates low-temperature control.

  • Bromination requires anhydrous conditions to avoid hydrolysis.

Thiazole Ring Construction

One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)

A magnetically recoverable Ca/4-MePyr IL@ZY-Fe₃O₄ nanocatalyst enables efficient 2-aminothiazole synthesis:

Procedure :

  • Halogenation : Acetophenone derivatives (1.5 mmol) react with TCCA (0.5 mmol) in ethanol at 80°C for 25 minutes, forming α-chloroketones.

  • Cyclization : Thiourea (1.0 mmol) is added, and the mixture stirred at 80°C for 1–3 hours, yielding 2-aminothiazoles (Table 1).

Table 1 : Selected 2-aminothiazole yields using TCCA/nanocatalyst system

SubstituentTime (h)Yield (%)
4-Phenyl1.592
4-(4-Chlorophenyl)2.088
4-(2-Methyl)2.585

Advantages :

  • Catalyst reusability (5 cycles, <5% activity loss).

  • Avoids toxic solvents (ethanol as green medium).

Three-Component Reaction in DMSO

A solvent-dependent method assembles benzothiazoles from 2-naphthylamine, benzylamine, and S₈ in DMSO at 140°C (22 hours, 90% yield). While optimized for naphtho[2,1-d]thiazoles, modifying the amine component (e.g., using 2-amino-4-methylthiazole) could adapt this route for the target molecule.

Mechanistic Insight :

  • Imine formation between benzylamine and carbonyl compounds.

  • Sulfur insertion via electrophilic attack, followed by cyclodehydration.

Coupling Strategies for Final Assembly

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination or Suzuki-Miyaura coupling links the imidazopyridine and thiazole units. A protocol adapted from pyrimidin-2-amine synthesis employs:

  • Catalyst : Pd₂(dba)₃ (0.05 equiv).

  • Ligand : Xantphos (0.12 equiv).

  • Base : NaOtBu (5 equiv) in 1,4-dioxane at 100°C (17 hours).

Example : Coupling 3-bromo-2-methyl-8-nitroimidazo[1,2-a]pyridine with 4-bromo-2-aminothiazole achieves 65–70% yield after optimization.

Table 2 : Effect of ligands on coupling efficiency

LigandYield (%)
Xantphos70
BINAP55
DPPF60

Ullmann-Type Coupling

Copper-mediated coupling in DMF at 120°C (24 hours) provides a lower-cost alternative, albeit with reduced yield (50–55%).

Optimization and Scalability

Solvent Screening

DMSO outperforms DMF, NMP, and MeCN in multicomponent reactions due to its polar aprotic nature, facilitating sulfur activation.

Temperature and Stoichiometry

  • Thiazole synthesis : 80°C optimal for TCCA-mediated reactions; higher temperatures degrade thiourea.

  • Coupling : Excess amine (2.0 equiv) minimizes homo-coupling byproducts.

Gram-Scale Synthesis

A 5 mmol-scale reaction of the three-component method yields 80% product, demonstrating scalability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.15–8.13 (m, 2H, Ar-H), 2.50 (s, 3H, CH₃).

  • ¹³C NMR : 167.08 ppm (C=S), 152.11 ppm (C-NO₂).

  • HRMS : m/z 275.29 [M+H]⁺ (calc. 275.29).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity for optimized routes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Reduktion der Nitrogruppe ein Aminoderivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Thiazolring einführen können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C11_{11}H9_9N5_5O2_2S and a molecular weight of 275.29 g/mol. Its structure includes a thiazole ring fused with an imidazo[1,2-a]pyridine moiety, which contributes to its distinctive chemical properties and enhances its biological activity due to the presence of a nitro group at the 8-position of the imidazo ring .

Biological Activities

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific kinases involved in cancer progression, such as CDK4 and CDK6 .

Pharmaceutical Applications

The applications of this compound are primarily in the following areas:

Cancer Treatment

Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including those associated with gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase activity by related compounds highlights the potential for developing targeted therapies for cancers driven by this mutation .

Antimicrobial Development

Given its demonstrated antimicrobial properties, this compound could be developed into new antibiotics or adjunct therapies for resistant bacterial infections.

Synthesis and Derivatives

Several synthetic routes have been explored to produce this compound and its derivatives. These methods allow for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, structural modifications can optimize drug-like properties and improve selectivity toward specific biological targets .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). These studies indicate potential pathways for therapeutic application in oncology .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of thiazole-containing compounds has shown promising results against resistant bacterial strains. The incorporation of the imidazo moiety is believed to enhance the interaction with bacterial targets, leading to increased efficacy compared to traditional antibiotics .

Wirkmechanismus

Der Wirkungsmechanismus von 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die zelluläre Bestandteile schädigen können. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Diese Interaktionen können zur Hemmung des Zellwachstums und der Proliferation führen, was die Verbindung zu einem potenziellen Antikrebsmittel macht .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazopyridine-thiazole hybrids are highly dependent on substituent patterns. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Imidazopyridine Substituents Thiazole Substituent Molecular Weight (g/mol) Biological Target/Activity
Target Compound 2-Methyl, 8-nitro None ~352.35* Hypothesized PDE4 inhibition
4-(2,8-Dimethylimidazo[...]) 2,8-Dimethyl None ~322.40* Antimicrobial
N-(4-Ethoxyphenyl)-4-(2-methylimidazo[...]) 2-Methyl 4-Ethoxyphenyl 350.45 Unknown (structural complexity)
4-(Pyridin-3-yl)thiazol-2-amine None (pyridine core) Pyridin-3-yl ~178.22* Unspecified
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Pyrimidine core (vs. pyridine) None ~330.37* PDE4 inhibition (IC₅₀ = 12 nM)

*Calculated based on molecular formulas.

Key Observations :

  • Nitro vs.
  • Thiazole Modifications : The ethoxyphenyl substituent in the N-(4-Ethoxyphenyl) derivative increases molecular weight and may enhance solubility due to the polar ether group.
Phosphodiesterase 4 (PDE4) Inhibition

The structurally related 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivative exhibits potent PDE4 inhibition (IC₅₀ = 12 nM) . The nitro group in the target compound may mimic electron-withdrawing effects seen in other PDE4 inhibitors, enhancing interaction with the enzyme’s catalytic domain.

Antimicrobial Properties

Compounds like 4-(2,8-dimethylimidazo[...])thiazol-2-amine demonstrate antimicrobial activity, likely due to their ability to disrupt bacterial membrane integrity or interfere with nucleic acid synthesis .

Challenges
  • Nitro Group Stability : Nitro substituents may pose synthetic challenges due to their sensitivity to reducing conditions, necessitating careful reaction control.
  • Regioselectivity : Achieving precise substitution on the imidazopyridine ring requires optimized catalysts or directing groups .

Physicochemical Properties

  • Acid-Base Behavior : The thiazol-2-amine group (pKa ~5.5) may protonate under physiological conditions, enhancing bioavailability .

*Predicted using analogous structures.

Biologische Aktivität

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and the results of various studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The compound's structure includes a thiazole ring fused with an imidazo[1,2-a]pyridine moiety, which is known for enhancing biological activity through various mechanisms. The presence of the nitro group is particularly noteworthy as it plays a crucial role in the compound's bioactivity.

The biological activity of this compound is primarily attributed to:

  • Electrophilic Activation : The nitro group undergoes reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects on target cells .
  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit c-KIT kinase, which is relevant in various cancers. This inhibition can lead to reduced proliferation of cancerous cells .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds in the same class have shown IC50 values ranging from 2.43 to 14.65 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Efficacy : Nitro-containing compounds have displayed potent antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 20 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of similar nitro derivatives has been noted, suggesting that this compound may also modulate inflammatory pathways effectively:

  • Inhibition of Inflammatory Mediators : Studies indicate that nitro compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to their therapeutic effects in inflammatory diseases .

Study 1: Anticancer Evaluation

A comprehensive study assessed the anticancer properties of related compounds. It was found that compounds with a similar structure exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Study 2: Antimicrobial Assessment

In another study focused on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that the presence of the nitro group significantly enhanced antibacterial potency compared to non-nitro analogs.

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC (µM)Reference
Anticancer (MDA-MB-231)Breast Cancer2.43 - 7.84
Anticancer (HepG2)Liver Cancer4.98 - 14.65
AntibacterialStaphylococcus aureus20
AntibacterialPseudomonas aeruginosa30
Anti-inflammatoryVariousN/A

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine?

  • Methodology :

  • Multi-component Ugi reactions can assemble the imidazo[1,2-a]pyridine core. For example, condensation of amines, aldehydes, and isocyanides in methanol under reflux yields intermediates .
  • Cyclocondensation with thiosemicarbazide or thiourea derivatives under acidic conditions (e.g., concentrated H2SO4) forms the thiazole ring. Ethanol or acetone is used for recrystallization .
  • Table 1 : Comparison of synthetic routes:
MethodYieldKey Reagents/ConditionsReference
Ugi reaction39–60%Methanol, reflux, 12–24 h
Cyclocondensation17–24%H2SO4, 363 K, 6 h
Suzuki-Miyaura coupling6–24%Pd(PPh3)4, Na2CO3, DMF

Q. How is the compound structurally characterized?

  • Analytical Techniques :

  • X-ray crystallography resolves dihedral angles between heterocyclic rings (e.g., 18.2° vs. 30.3° in two molecules), critical for understanding conformational flexibility .
  • <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry: Thiazole protons appear as singlets (δ 6.8–7.2 ppm), while nitroimidazopyridine protons resonate downfield (δ 8.5–9.0 ppm) .
  • HPLC (98–99% purity) and mass spectrometry validate molecular weight and purity .

Q. What biological activities are associated with this compound?

  • Key Findings :

  • Acts as a phosphodiesterase (PDE) inhibitor , likely via competitive binding to the catalytic site, as seen in structurally similar imidazo[1,2-a]pyrimidine derivatives .
  • Demonstrates antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL), attributed to the nitro group’s electron-withdrawing effects enhancing membrane penetration .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s drug-likeness?

  • Methodology :

  • Lipinski’s Rule of Five : Calculated properties (e.g., LogP = 2.1, H-bond donors = 2, MW = 316.3 g/mol) suggest oral bioavailability .
  • Molecular docking (e.g., AutoDock Vina) predicts strong binding to PDE4B (ΔG = −9.2 kcal/mol), validated by mutagenesis studies .
    • Data Contradiction : Discrepancies between in silico predictions and in vivo efficacy may arise from poor solubility (LogDpH7.4 = 1.5); use COSMO-RS simulations to prioritize derivatives with improved aqueous stability .

Q. How to resolve contradictions in reported biological activity data?

  • Experimental Design :

  • Standardize assay conditions : Use identical cell lines (e.g., RAW264.7 macrophages) and controls (e.g., rolipram for PDE4 inhibition) to minimize variability .
  • Purity validation : Ensure HPLC purity >98% to exclude confounding effects from byproducts (e.g., des-nitro analogs) .
  • Structural analogs : Compare activity of derivatives with/without the nitro group to isolate pharmacophoric contributions .

Q. What experimental designs are suitable for evaluating environmental fate?

  • Methodology :

  • Long-term stability studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C using LC-MS to identify hydrolysis products (e.g., amine or sulfoxide derivatives) .
  • Ecotoxicology assays : Use Daphnia magna or Lemna minor to assess acute toxicity (EC50) under OECD guidelines. Correlate results with LogKow (predicted = 2.8) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.